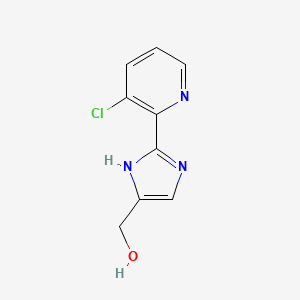
2-(3-Chloro-2-pyridyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chloro-2-pyridyl)imidazole-5-one.
Reduction: 2-(2-Pyridyl)imidazole-5-methanol.
Substitution: 2-(3-Amino-2-pyridyl)imidazole-5-methanol or 2-(3-Mercapto-2-pyridyl)imidazole-5-methanol.
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
2-(3-Chloro-2-pyridyl)imidazole: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-(3-Bromo-2-pyridyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(2-Pyridyl)imidazole-5-methanol: Lacks the chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 2-(3-Chloro-2-pyridyl)imidazole-5-methanol is unique due to the presence of both chlorine and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C9H8ClN3O |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
[2-(3-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
Clave InChI |
ZPWMICBPBYBIHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=NC=C(N2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



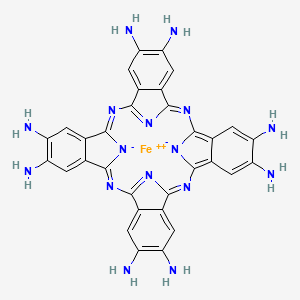
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
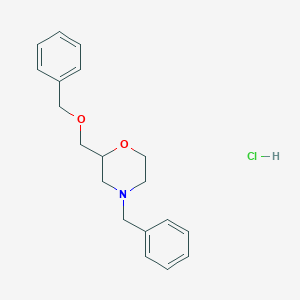
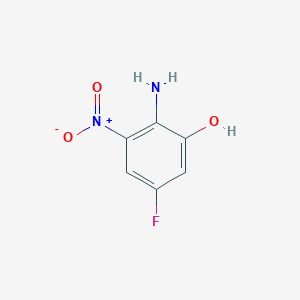

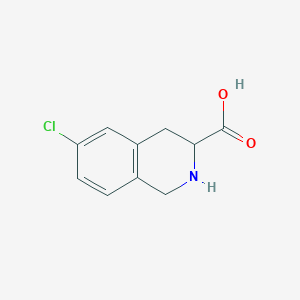
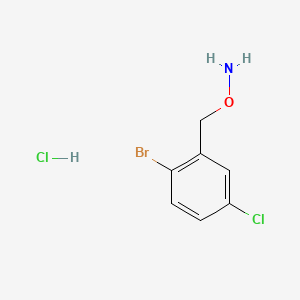

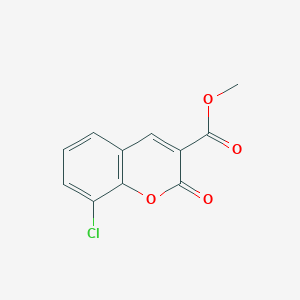

![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B13688232.png)
